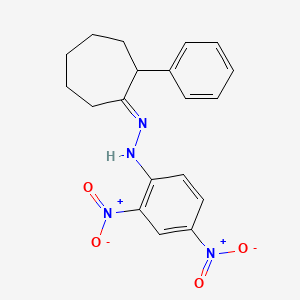

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone

Description

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone is a derivative formed via the condensation of 2-phenylcycloheptanone (a bicyclic ketone) with 2,4-dinitrophenylhydrazine (DNPH). This reaction, typical of carbonyl compounds, proceeds through a nucleophilic attack by DNPH on the ketone group in an acid-catalyzed environment, followed by dehydration to yield the hydrazone . The compound features a seven-membered cycloheptanone ring substituted with a phenyl group and a 2,4-dinitrophenylhydrazone moiety. Its structural complexity distinguishes it from simpler aliphatic or monocyclic aromatic hydrazones, influencing its physical, spectroscopic, and functional properties.

Properties

CAS No. |

22612-82-4 |

|---|---|

Molecular Formula |

C19H20N4O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2,4-dinitro-N-[(E)-(2-phenylcycloheptylidene)amino]aniline |

InChI |

InChI=1S/C19H20N4O4/c24-22(25)15-11-12-18(19(13-15)23(26)27)21-20-17-10-6-2-5-9-16(17)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,21H,2,5-6,9-10H2/b20-17+ |

InChI Key |

IHRPWSXWLYWEMJ-LVZFUZTISA-N |

Isomeric SMILES |

C1CCC(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC1)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Principle of Preparation

The preparation of 2,4-dinitrophenyl hydrazone derivatives, including this compound, involves a condensation reaction between the carbonyl group of the ketone and the amino group of 2,4-dinitrophenylhydrazine. This reaction proceeds via nucleophilic addition of the hydrazine's -NH2 group to the ketone's C=O, followed by elimination of a water molecule, resulting in the formation of the hydrazone linkage (-NH-N=CRR').

The reaction is typically carried out in an alcoholic medium (ethyl or methyl alcohol), often with slight warming to dissolve the ketone, then cooled to promote crystallization of the hydrazone derivative. The product is filtered, washed, dried, and recrystallized to obtain pure crystals suitable for melting point determination and further analysis.

Detailed Stepwise Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 1 g of 2-phenylcycloheptanone in minimum amount of ethyl or methyl alcohol. | Gentle heating in water bath may be applied if needed. |

| 2 | Cool the solution to room temperature or lower (ice bath recommended). | Cooling promotes crystallization. |

| 3 | Add 10 mL of 2,4-dinitrophenylhydrazine reagent (Brady's reagent) to the solution. | Brady's reagent is DNPH dissolved in acidified methanol. |

| 4 | Stir the mixture thoroughly with a glass rod to ensure complete reaction. | Reaction proceeds via nucleophilic addition-elimination. |

| 5 | Allow the hydrazone crystals to form, usually visible as well-formed colored precipitates. | Hydrazones typically appear as yellow to orange crystals. |

| 6 | Filter the crystals using a Buchner funnel under vacuum. | Removes impurities and solvent. |

| 7 | Wash and dry the crystals thoroughly. | Drying ensures accurate melting point measurement. |

| 8 | Recrystallize the product from ethyl alcohol to purify further. | Enhances crystal quality and purity. |

| 9 | Determine the melting point of the purified hydrazone derivative. | Melting point is characteristic and used for identification. |

This procedure is consistent with the synthesis methods reported for various 2,4-dinitrophenylhydrazone derivatives of ketones and aldehydes, including structurally similar compounds such as acetophenone and benzophenone derivatives.

Preparation of 2,4-Dinitrophenylhydrazine Reagent (Brady's Reagent)

Brady's reagent is prepared by dissolving 2,4-dinitrophenylhydrazine in methanol with concentrated sulfuric acid to maintain acidity and stability. This reagent is sensitive to shock and friction, so it is usually stored wet to reduce explosion risk. The reagent acts as a nucleophile, attacking the carbonyl carbon of ketones or aldehydes to form hydrazones.

Reaction Mechanism

The formation of this compound involves:

- Step 1: Nucleophilic attack of the hydrazine's amino group (-NH2) on the electrophilic carbonyl carbon (C=O) of 2-phenylcycloheptanone.

- Step 2: Formation of a tetrahedral intermediate.

- Step 3: Elimination of water (H2O) from the intermediate.

- Step 4: Formation of the hydrazone linkage (-NH-N=CRR') resulting in the crystalline hydrazone derivative.

This mechanism is an example of an addition-elimination reaction typical for hydrazone formation.

Analytical Data and Characterization

These data are consistent with literature reports on 2,4-dinitrophenylhydrazone derivatives, which are used to confirm the presence of carbonyl compounds and to identify them via melting point comparison.

Comparative Table of Preparation for Various 2,4-Dinitrophenylhydrazone Derivatives

Chemical Reactions Analysis

Types of Reactions

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the hydrazone back to the parent ketone and hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazones, ketones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that hydrazone derivatives, including 2-phenylcycloheptanone 2,4-dinitrophenyl hydrazone, exhibit potent anticancer activities. The hydrazone functional group is known for its ability to form hydrogen bonds, which can enhance interactions with biological targets such as kinases. For instance, studies have shown that similar compounds can inhibit focal adhesion kinase (FAK), leading to reduced proliferation and migration of cancer cells .

Antioxidant and Antimicrobial Activities

Hydrazones have also been studied for their antioxidant properties. Research suggests that they can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . Additionally, some derivatives have demonstrated antibacterial activity against various strains of bacteria, making them potential candidates for new antimicrobial agents .

Analytical Applications

Detection of Carbonyl Compounds

The compound is primarily used in analytical chemistry for the identification and quantification of carbonyl compounds (aldehydes and ketones). The formation of hydrazones from carbonyls is a well-established method for detecting these functional groups due to the distinct color change and precipitate formation upon reaction with 2,4-dinitrophenylhydrazine . This reaction is widely utilized in laboratory settings for qualitative and quantitative analysis.

Spectroscopic Studies

The unique spectral properties of this compound make it suitable for spectroscopic studies. Infrared (IR) spectroscopy can be employed to analyze the functional groups present in the compound. The characteristic peaks corresponding to N-H stretching and C=N bonding provide valuable information about the structure and purity of the compound .

Synthetic Utility

Synthesis of Novel Compounds

The synthesis of this compound involves the condensation reaction between 2-phenylcycloheptanone and 2,4-dinitrophenylhydrazine. This method can be adapted to create a variety of hydrazone derivatives by altering the starting ketones or aldehydes used in the reaction. Such versatility allows chemists to explore new compounds with potentially enhanced biological activities or improved analytical properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone involves its reactivity with carbonyl compounds. The hydrazone group forms a stable derivative with aldehydes and ketones, which can be detected and quantified using various analytical techniques. This reaction is particularly useful in distinguishing carbonyl compounds from other functional groups .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Substituent Effects

- Benzoyl Ester Derivatives (Compounds 6–10): These hydrazones, synthesized from DNPH and benzoyl esters, incorporate nitro groups at varying positions on the aromatic ring (e.g., 2-nitro, 3-nitro, 4-nitro). The presence of electron-withdrawing nitro groups enhances molecular polarity and intermolecular interactions, leading to higher melting points (231–274°C) compared to non-nitro-substituted hydrazones .

- Formaldehyde 2,4-Dinitrophenylhydrazone: A simple derivative with a molecular weight of 210.15 g/mol, lacking aromatic or cyclic substituents. Its small size results in lower thermal stability and distinct chromatographic behavior compared to bicyclic derivatives like 2-phenylcycloheptanone hydrazone .

- Pentanal 2,4-Dinitrophenylhydrazone : Features a linear aliphatic chain, resulting in flexible molecular packing and lower melting points relative to rigid bicyclic or aromatic systems .

(b) Crystallographic and Hydrogen-Bonding Patterns

- 2-Hydroxy-5-nitrobenzaldehyde Hydrazone: Exhibits intramolecular hydrogen bonding (O–H⋯N and N–H⋯O), creating planar molecular geometries with a dihedral angle of 4.63° between aromatic rings. This contrasts with bicyclic systems like 2-phenylcycloheptanone hydrazone, where steric hindrance from the cycloheptane ring may disrupt planarity .

- (E)-1-(2,4-Dinitrophenyl)-2-pentylidenehydrazine: Adopts an E-configuration across the C=N bond, stabilized by bifurcated N–H⋯O hydrogen bonds. Such interactions are less pronounced in sterically crowded hydrazones .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Table 2: FT-IR Spectral Data Comparison

Note: The absence of a C=O stretch in 2-hydroxy-5-nitrobenzaldehyde DNPH is due to tautomerization to the enol form .

Biological Activity

2-Phenylcycloheptanone 2,4-dinitrophenyl hydrazone (CAS No. 22612-82-4) is a hydrazone derivative formed from the reaction of 2-phenylcycloheptanone with 2,4-dinitrophenylhydrazine. Hydrazones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H14N4O4

- Molar Mass : 298.30 g/mol

- Structure : The compound features a cycloheptanone core substituted with a phenyl group and a dinitrophenyl hydrazone moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic addition-elimination reactions. The dinitrophenyl group enhances its reactivity towards carbonyl compounds, which may lead to the formation of stable adducts with biological macromolecules.

Antimicrobial Activity

Research has shown that hydrazones exhibit significant antimicrobial properties. In a study evaluating various hydrazones, including derivatives similar to this compound, it was found that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Phenylcycloheptanone 2,4-DNPH | 100 | Staphylococcus aureus |

| 2-Phenylcycloheptanone 2,4-DNPH | 150 | Escherichia coli |

Anti-inflammatory Activity

Hydrazones have been documented to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. In vitro studies indicate that compounds like this compound can significantly reduce the production of inflammatory mediators in cultured macrophages .

Anticancer Activity

The anticancer potential of hydrazones has been explored in various studies. For instance, derivatives similar to the compound have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on a series of hydrazones demonstrated that 2-Phenylcycloheptanone 2,4-DNPH exhibited notable antibacterial activity against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents. -

Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory properties revealed that treatment with the compound resulted in a significant decrease in nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases . -

Cytotoxicity Assessment

In vitro cytotoxicity assays showed that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations above 50 µM, indicating its potential as an anticancer agent .

Q & A

Q. What is the standard protocol for synthesizing 2-phenylcycloheptanone 2,4-dinitrophenyl hydrazone?

The synthesis involves reacting 2-phenylcycloheptanone with 2,4-dinitrophenylhydrazine (DNPH) in ethanol under reflux conditions (1.5–3 hours). A yellow precipitate forms upon heating, which is filtered, washed, and recrystallized to obtain the hydrazone derivative. This method is analogous to procedures used for other ketones and aldehydes .

Q. How are 2,4-dinitrophenyl hydrazones characterized to confirm their structure?

Key techniques include:

- FT-IR spectroscopy : Detection of C=O (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and NO₂ (1533–1542 cm⁻¹ asymmetrical; 1317–1329 cm⁻¹ symmetrical) stretching bands .

- NMR (¹H/¹³C) : Identification of aromatic protons (δ 6.5–8.5 ppm) and hydrazone NH signals (δ 8–10 ppm) .

- Elemental analysis : Confirmation of C, H, N content (e.g., deviations <0.3% from theoretical values) .

Q. What analytical applications do 2,4-dinitrophenyl hydrazones have in carbonyl compound identification?

Hydrazones are used to derivatize carbonyl compounds for:

- Melting point analysis : Comparison with literature values for compound identification .

- Spectroscopic quantification : UV-Vis or HPLC analysis of hydrazone derivatives in enzyme assays (e.g., ALT/AST activity via pyruvate/oxaloacetate hydrazone formation) .

Advanced Research Questions

Q. How can dynamic isomerism in 2,4-dinitrophenyl hydrazones influence spectral interpretations?

Hydrazones exhibit tautomerism (e.g., keto-enol forms), leading to spectral shifts in NMR and IR. For example, acetaldehyde DNPH shows dynamic isomerism due to hindered rotation around the C=N bond, requiring variable-temperature NMR or X-ray crystallography for resolution .

Q. What strategies resolve contradictions in reported melting points or spectral data for hydrazones?

Discrepancies may arise from impurities, polymorphs, or solvent effects. Solutions include:

Q. How can reaction conditions be optimized to improve hydrazone synthesis yields?

Factors affecting yield:

Q. What role do 2,4-dinitrophenyl hydrazones play in biochemical assays?

They quantify enzyme activity by trapping keto acids (e.g., pyruvate in ALT assays). The hydrazone product is measured spectrophotometrically at 540 nm, correlating absorbance with enzyme concentration .

Q. How can hydrazones be tailored for evaluating biological activity in drug discovery?

Structural modifications (e.g., nitro group positioning or aromatic substitution) enhance bioactivity. For example, hydrazones with electron-withdrawing groups show antimycobacterial or cytostatic effects, validated via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Methodological Tables

Table 1: Typical FT-IR Data for Hydrazones

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (carbonyl) | 1735–1747 |

| C=N (imine) | 1596–1598 |

| NO₂ (asymmetrical) | 1533–1542 |

| NO₂ (symmetrical) | 1317–1329 |

Table 2: Reaction Yields and Melting Points of Synthesized Hydrazones

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 6 | 72 | 231–235 |

| 7 | 69 | 245–248 |

| 8 | 78 | 260–264 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.